2-Bromo-5-chloropyridine-3,4-diamine
Description
Structural Significance of Pyridine (B92270) Derivatives in Chemical Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in chemical sciences. nih.gov Its structure is isoelectronic with benzene (B151609), yet the presence of the electronegative nitrogen atom significantly alters its physical and chemical properties. globalresearchonline.netnumberanalytics.com This nitrogen atom introduces a dipole moment, influences the electron density distribution within the ring, and provides a site for hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules.
Pyridine and its derivatives are fundamental building blocks in numerous fields. numberanalytics.com They are found in natural products like vitamins and coenzymes, and their derivatives have extensive applications as ligands in organometallic chemistry and asymmetric catalysis. nih.gov In medicinal chemistry, the pyridine nucleus is a key pharmacophore, present in a significant number of FDA-approved drugs targeting a wide range of diseases. nih.gov Its versatility allows for easy functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity. nih.gov The ability of the pyridine scaffold to serve as a bioisostere for other functional groups further cements its importance in rational drug design. nih.gov Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. wisdomlib.orgresearchgate.netchemijournal.com
The Role of Halogenated Pyridines as Strategic Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring creates highly valuable synthetic intermediates. nih.gov Halopyridines are crucial for the development and diversification of pharmaceuticals and agrochemicals. chemrxiv.orgnsf.gov The carbon-halogen (C-Hal) bond serves as a versatile handle for a multitude of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). chemrxiv.orgnsf.gov This capability allows for the precise and regioselective installation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple precursors.
Practitioners in drug discovery utilize halopyridines to generate libraries of candidate compounds for structure-activity relationship (SAR) studies. chemrxiv.orgnsf.gov By systematically replacing the halogen with different functional groups, researchers can probe the molecular interactions between a drug candidate and its biological target. nsf.gov The process of halogenation itself has been a subject of extensive research, with ongoing efforts to develop milder and more selective methods to access specific halopyridine isomers that are otherwise difficult to obtain. nih.govnsf.govthieme-connect.comchemrxiv.org The distinct reactivity of different halogens (e.g., iodine, bromine, chlorine) can also be exploited for sequential, site-selective modifications, further enhancing the strategic value of polyhalogenated pyridines in multi-step syntheses.
Positioning 2-Bromo-5-chloropyridine-3,4-diamine within Contemporary Heterocyclic Research
This compound is a polysubstituted heterocyclic compound of significant interest in contemporary organic synthesis. Its structure is distinguished by several key features that make it a highly versatile and strategic building block. The presence of two different halogen atoms, bromine at the 2-position and chlorine at the 5-position, offers the potential for differential reactivity. Generally, a C-Br bond is more reactive than a C-Cl bond in many standard cross-coupling reactions, allowing for selective functionalization at the 2-position while leaving the 5-position intact for subsequent transformations.
Furthermore, the ortho-diamine functionality (amino groups at the 3- and 4-positions) is a classic precursor for the formation of fused five-membered rings. This arrangement is ideally suited for cyclocondensation reactions with a variety of reagents to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines. Fused bicyclic systems based on the imidazopyridine core are prevalent in many biologically active compounds. Related diaminopyridines, such as 5-chloropyridine-2,3-diamine (B1270002), have been utilized as key reagents in the synthesis of enzyme inhibitors and other complex molecules. nih.gov Thus, this compound is positioned as a high-value intermediate for creating novel, complex, and polyfunctionalized imidazopyridine derivatives with potential applications in drug discovery and materials science.
Scope and Objectives of Research on this compound
The primary scope of research involving this compound is its application as a synthetic intermediate for the construction of novel heterocyclic compounds. The main objectives pursued by researchers utilizing this molecule include:
Synthesis of Fused Heterocyclic Systems: A major objective is to exploit the ortho-diamine moiety to synthesize imidazo[4,5-b]pyridine derivatives. This involves reacting the diamine with reagents such as aldehydes, carboxylic acids (or their derivatives), or isothiocyanates to construct the imidazole (B134444) ring.
Exploitation of Orthogonal Halogen Reactivity: Research aims to leverage the differential reactivity of the bromo and chloro substituents. The more labile C-Br bond can be targeted for initial modification via cross-coupling, while the more robust C-Cl bond is reserved for a later synthetic step. This allows for a controlled, stepwise elaboration of the molecular structure.
Development of Novel Bioactive Molecules: A key goal is the application of this building block in medicinal chemistry programs. By combining the imidazopyridine core (formed from the diamine) with diverse substituents introduced at the halogen positions, researchers aim to generate novel compounds for screening against various biological targets, such as kinases, G-protein coupled receptors, and other enzymes. The synthesis of aldose reductase inhibitors and β-glucuronidase inhibitors from similar diamine precursors highlights this potential. nih.gov
Creation of Advanced Materials: The planar, aromatic, and highly functionalized nature of the derivatives accessible from this starting material makes them attractive candidates for new organic electronic materials, ligands for metal complexes, or functional dyes.
In essence, research on this compound is focused on unlocking its potential to rapidly generate molecular complexity and provide access to novel chemical entities with valuable functional properties.
Data Tables
Table 1: Physicochemical Properties of 5-Bromo-2-chloropyridine-3,4-diamine
| Property | Value |
| Molecular Formula | C₅H₅BrClN₃ |
| Molecular Weight | 222.47 g/mol |
| Physical Form | Solid |
| Melting Point | 233-234°C geno-chem.com |
| Boiling Point | 379°C at 760 mmHg geno-chem.com |
| Flash Point | 183°C geno-chem.com |
| CAS Number | 163452-78-6 guidechem.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrClN3 |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
2-bromo-5-chloropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5BrClN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) |
InChI Key |
COZATDUTPMEXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)N)N)Cl |
Origin of Product |
United States |
Methodologies for the Synthesis of 2 Bromo 5 Chloropyridine 3,4 Diamine and Analogs
Retrosynthetic Disconnection Strategies for Polysubstituted Pyridines
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For polysubstituted pyridines, this approach involves strategically breaking down the target into simpler, commercially available starting materials. Common strategies include disconnections that lead to well-established pyridine (B92270) synthesis reactions, such as the Hantzsch or Guareschi-Thorpe condensations. However, for highly substituted and electronically distinct pyridines like 2-Bromo-5-chloropyridine-3,4-diamine, a more nuanced approach is often required.
A plausible retrosynthetic pathway for this target molecule would involve disconnecting the C-N bonds of the diamine moiety, leading back to a dinitro- or nitro-amino pyridine precursor. Further disconnection of the C-Br and C-Cl bonds would then point towards a simpler pyridine core. The sequence of these disconnections is crucial, as the electronic nature of the substituents significantly influences the reactivity and regioselectivity of subsequent transformations. advancechemjournal.com For instance, introducing the amino groups late in the synthesis can avoid their interference with halogenation steps.
Halogenation Chemistry in Pyridine Ring Synthesis
The introduction of halogen atoms onto the pyridine ring is a fundamental step in the synthesis of many complex derivatives. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, the typical method for halogenating benzene (B151609) derivatives, more challenging. chemrxiv.org Consequently, harsh reaction conditions are often necessary, which can lead to a lack of regioselectivity.
Regioselective Introduction of Bromine and Chlorine on the Pyridine Core
Achieving regioselective halogenation of the pyridine core is a significant synthetic hurdle. The positions of substitution are dictated by the electronic properties of both the pyridine nitrogen and any existing substituents. For the synthesis of this compound, the controlled introduction of bromine at the 2-position and chlorine at the 5-position is required.
Several methods have been developed to achieve regioselective halogenation. One approach involves the use of pyridine N-oxides, which activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.gov Another strategy employs directed ortho-metalation, where a directing group guides the deprotonation and subsequent halogenation of a specific position. researchgate.net The choice of halogenating agent is also critical; N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for regioselective bromination and chlorination, respectively, under milder conditions than elemental halogens. researchgate.net
Ortho- and Para-Directing Effects of Existing Substituents
The regiochemical outcome of halogenation is heavily influenced by the directing effects of substituents already present on the pyridine ring. Electron-donating groups, such as amino and alkoxy groups, are activating and typically direct incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com Conversely, electron-withdrawing groups are deactivating and direct to the meta position.
Halogens themselves are a unique case; they are deactivating yet ortho-, para-directing. masterorganicchemistry.com This is due to the interplay between their inductive electron-withdrawing effect and their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com In the context of synthesizing this compound, the presence of an amino or nitro group would significantly influence the position of subsequent halogenation steps. For example, starting with an amino-pyridine, the amino group would direct halogenation to the ortho and para positions. A patent describes the bromination of 2-amino-4-chloropyridine (B16104) using N-bromosuccinimide to yield 2-amino-5-bromo-4-chloropyridine, illustrating the directing effect of the amino group. google.com
Diamination Approaches to Pyridine-3,4-diamine Frameworks
The introduction of two adjacent amino groups to form a pyridine-3,4-diamine framework is a key transformation in the synthesis of the target molecule and its analogs. Several methods are available for this purpose, with the reduction of dinitro or nitro-amino precursors being a common and effective strategy.
Reductive Transformation of Nitro-Pyridines
The reduction of nitro groups is a widely used method for the synthesis of aromatic amines. wikipedia.orgorganic-chemistry.org This transformation can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., with Pd/C), metal-acid combinations (e.g., Fe/HCl or SnCl2/HCl), and other reducing agents like sodium dithionite. orgsyn.orgresearchgate.net
In the synthesis of pyridine-3,4-diamines, a common precursor is a nitropyridine bearing another nitrogen functionality, such as a second nitro group or an amino group. For example, the synthesis of 2,3-Diamino-5-bromopyridine can be accomplished by the reduction of 2-amino-3-nitro-5-bromopyridine. orgsyn.org This reduction is often carried out using iron powder in the presence of an acid. orgsyn.org A similar strategy can be envisioned for the synthesis of this compound, likely starting from a 2-Bromo-5-chloro-3-nitro-4-aminopyridine or a 2-Bromo-5-chloro-3,4-dinitropyridine precursor. A patent for the synthesis of 3,4-diaminopyridine (B372788) describes the reduction of 4-amino-3-nitropyridine (B158700) via hydrogenation with a palladium-carbon catalyst. google.com
Nucleophilic Substitution Strategies for Amine Functionality
Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce amino groups onto a pyridine ring. youtube.com This reaction is particularly effective when the pyridine ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. researchgate.netnih.gov Halogens at the 2- and 4-positions of the pyridine ring are especially susceptible to displacement by nucleophiles. acs.org
For the synthesis of pyridine-3,4-diamines, a stepwise SNAr approach could be employed. For instance, a dihalopyridine could be reacted sequentially with ammonia (B1221849) or an amine equivalent. However, controlling the regioselectivity of such reactions can be challenging. The reactivity of the leaving groups and the reaction conditions must be carefully optimized to favor the desired substitution pattern. While less common for the direct synthesis of vicinal diamines due to potential side reactions and regioselectivity issues, SNAr can be a valuable tool for introducing one of the amino groups or for the synthesis of precursors to the diamination step.
Tandem Reaction Sequences for Diamine Installation
The synthesis of pyridine diamines, particularly those with adjacent amino groups like in this compound, can be streamlined through tandem or one-pot reaction sequences. princeton.edursc.orgresearchgate.net These strategies are highly efficient as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. princeton.edu A common approach for installing a vicinal diamine functionality on a pyridine ring involves a sequence starting from a suitably substituted nitro-aminopyridine or chloro-nitropyridine.
One such strategy involves an initial nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. acs.org For instance, a precursor like 2-chloro-3-nitropyridine (B167233) can react with a primary amine in a water-isopropyl alcohol medium. The resulting N-substituted-3-nitropyridin-2-amine is not isolated but is reduced in situ. acs.org The reduction of the nitro group to an amine can be achieved using various reducing agents, such as zinc dust in the presence of an acid like concentrated HCl, to yield the N-substituted pyridine-2,3-diamine. acs.org This sequence effectively installs the 1,2-diamine functionality in a single pot.
This tandem SNAr/reduction approach is a powerful tool for constructing the core pyridine-3,4-diamine structure. By starting with a precursor like 2-bromo-5-chloro-3-nitropyridin-4-amine, a similar reduction step would directly yield the target compound, this compound. The efficiency of these tandem processes makes them attractive for the synthesis of complex heterocyclic scaffolds. rsc.orgacs.org
Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and plays a pivotal role in the functionalization of pyridine rings. rsc.org These methods offer mild and selective ways to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is essential for creating analogs of this compound. rsc.orglibretexts.org The electron-deficient nature of the pyridine ring and the presence of the coordinating nitrogen atom can present challenges, but the development of sophisticated catalyst systems has enabled a wide range of transformations. researchgate.net
Palladium-catalyzed cross-coupling reactions are indispensable for modifying aryl and heteroaryl halides. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron species (like a boronic acid or ester) with an organic halide. musechem.comwikipedia.orglibretexts.org For a substrate like 2-Bromo-5-chloropyridine, the bromine at the 2-position is generally more reactive than the chlorine at the 5-position in palladium-catalyzed reactions, allowing for selective functionalization. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. mdpi.commdpi.com It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction involves a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. wikipedia.orgresearchgate.net This methodology is critical for synthesizing substituted aminopyridines from precursors like 2-Bromo-5-chloropyridine. researchgate.net The choice of ligand is crucial for achieving high efficiency, especially when coupling with challenging substrates. wikipedia.org
The general applicability of these reactions allows for the late-stage functionalization of complex molecules, making them vital in pharmaceutical and materials chemistry. rsc.org
Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Key Reactants | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Aryl/Heteroaryl Halide + Organoboron Compound | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |
| Buchwald-Hartwig Amination | C(sp²) - N | Aryl/Heteroaryl Halide + Primary/Secondary Amine | Pd catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) |
| Negishi Coupling | C(sp²) - C(sp²) | Aryl/Heteroaryl Halide + Organozinc Compound | Pd(0) or Ni(0) catalyst |
The success and selectivity of palladium-catalyzed cross-coupling reactions on pyridine substrates are highly dependent on the catalyst system, particularly the choice of ligand. mit.edu The pyridine nitrogen can coordinate to the metal center, potentially impeding the catalytic cycle. researchgate.net Ligands are crucial for stabilizing the palladium catalyst, promoting the desired reactivity, and controlling selectivity. nih.gov
For Buchwald-Hartwig aminations, early systems used simple phosphine ligands, but significant advancements came with the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group and ferrocenyl-based ligands (e.g., Josiphos) by the Hartwig group. researchgate.netmit.edunih.gov These ligands create sterically hindered and electron-rich palladium centers that facilitate both oxidative addition and reductive elimination steps, leading to higher catalyst activity and stability. mit.edu
In Suzuki-Miyaura reactions, ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.com For challenging substrates, more specialized ligands are often required to achieve good yields. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP have been shown to improve reaction rates and yields, partly by preventing the formation of inactive palladium dimers. wikipedia.orgnih.gov
Lewis acids can also be employed to coordinate with the pyridine nitrogen, which alters the electronic properties of the ring and can direct functionalization to specific positions, such as the C4 position, overriding the intrinsic reactivity. nih.govchemrxiv.org The optimization of the catalyst, ligand, base, and solvent is a critical aspect of developing efficient and selective functionalization methods for polysubstituted pyridines. mdpi.com
Understanding the reaction mechanism is key to optimizing and expanding the scope of catalytic pyridine functionalization. The catalytic cycles for most palladium-catalyzed cross-coupling reactions share three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. musechem.com
Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the heteroaryl halide (e.g., 2-Bromo-5-chloropyridine). The palladium inserts into the carbon-halogen bond (preferentially C-Br over C-Cl), forming a Pd(II) intermediate. libretexts.orgmusechem.com
Transmetalation (Suzuki-Miyaura) : In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a new Pd(II) complex with two organic substituents. wikipedia.orgAmine Coordination/Deprotonation (Buchwald-Hartwig) : In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. wikipedia.org
Reductive Elimination : This is the final step where the two organic groups on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
A significant challenge in pyridine functionalization is the potential for the pyridine nitrogen to act as a ligand for the palladium catalyst, leading to catalyst inhibition. researchgate.net The use of bulky phosphine ligands helps to mitigate this by sterically discouraging the coordination of the pyridine nitrogen to the palladium center, thereby maintaining catalytic activity. mit.edu
Synthetic Routes to Key Precursors for 2-Bromo-5-chloropyridine
The synthesis of highly substituted pyridines like this compound relies on the availability of key precursors. A crucial starting material is 2-Bromo-5-chloropyridine. chemicalbook.comsigmaaldrich.com This compound is commonly synthesized from the readily available 2-amino-5-chloropyridine (B124133) via a Sandmeyer-type reaction. chemicalbook.comguidechem.com
The process involves the diazotization of the amino group on 2-amino-5-chloropyridine, followed by substitution with a bromide. The reaction is typically carried out by treating the starting amine with sodium nitrite (B80452) (NaNO₂) in a strong acidic bromide medium, such as hydrobromic acid (HBr). chemicalbook.com
Table 2: Representative Synthesis of 2-Bromo-5-chloropyridine
| Step | Starting Material | Reagents | Key Transformation | Typical Yield |
| Diazotization & Bromination | 2-Amino-5-chloropyridine | 1. HBr, NaNO₂, 0 °C2. Bromine may also be added | Conversion of the C2-NH₂ group to a C2-Br group via a diazonium salt intermediate. | >90% chemicalbook.com |
The reaction is initiated by slowly adding an aqueous solution of sodium nitrite to a cold solution of 2-amino-5-chloropyridine in aqueous HBr. chemicalbook.com This forms an in-situ diazonium salt, which is then converted to the bromide. After the reaction is complete, the mixture is neutralized, and the product, 2-bromo-5-chloropyridine, is typically extracted with an organic solvent and purified, often yielding a white or beige solid. chemicalbook.com This precursor is a versatile intermediate for further functionalization, such as nitration and reduction to install the diamine groups, or for direct use in cross-coupling reactions. guidechem.com
Advanced Purification Techniques for Polysubstituted Pyridine Diamines
The purification of polysubstituted pyridine diamines can be challenging due to their polarity, basicity, and potential for forming complex mixtures of isomers and byproducts. While standard silica (B1680970) gel column chromatography is a common method, it may not always be sufficient for achieving high purity, especially for polar, basic compounds that can interact strongly with the silica stationary phase.
Advanced purification techniques are often necessary:
Acid-Base Extraction : The basic nature of the pyridine nitrogen and the amino substituents can be exploited for purification. Washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1-5% HCl) can protonate the basic sites, forming water-soluble salts. researchgate.net This allows for the separation of the desired product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent. researchgate.net
Complexation : Trace amounts of pyridine-based impurities can sometimes be removed by washing with an aqueous solution of copper(II) sulfate. The pyridine nitrogen forms a colored complex with the copper ions, which is sequestered into the aqueous phase. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For difficult separations or for obtaining highly pure material, preparative RP-HPLC is a powerful tool. acs.org This technique separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. It is particularly effective for purifying polar compounds that are not well-suited for normal-phase chromatography. acs.org
Lyophilization (Freeze-Drying) : After purification by HPLC using aqueous mobile phases (often containing buffers like ammonium (B1175870) acetate), lyophilization is used to remove the water and volatile buffer salts, yielding the final product as a solid. acs.org
Distillation : For less complex or more volatile diamines, purification can be achieved through distillation, sometimes under reduced pressure. google.com In some cases, distillation is performed in the presence of a base to prevent decomposition and remove certain impurities. google.com
The selection of the appropriate purification method depends on the specific properties of the target compound and the nature of the impurities present. A combination of these techniques is often required to obtain polysubstituted pyridine diamines of high purity.
Reactivity Profiles and Derivatization Chemistry of 2 Bromo 5 Chloropyridine 3,4 Diamine
Reactions Involving the Pyridine-3,4-Diamine Moiety
The adjacent amino groups at the C3 and C4 positions of the pyridine (B92270) ring are the primary sites for a range of chemical transformations, most notably cyclocondensation reactions to form fused heterocyclic systems. Additionally, these amino groups can undergo various derivatization reactions, and the diamine moiety as a whole can participate in coordination chemistry.
Cyclocondensation Reactions for Fused Heterocyclic Systems
The 1,2-diamine functionality is a key precursor for the construction of various fused heterocycles through reactions with bifunctional electrophiles.
The synthesis of the imidazo[4,5-c]pyridine core is a common application of pyridine-3,4-diamines. This is typically achieved through condensation with various carbonyl compounds. nih.govnih.gov For instance, reaction with formic acid or its derivatives leads to the formation of an unsubstituted imidazo[4,5-c]pyridine ring. Similarly, aldehydes can be used to introduce a substituent at the 2-position of the imidazole (B134444) ring. The general mechanism involves the initial formation of a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent aromatization.
Routes have been developed for the synthesis of imidazo[4,5-c] and imidazo[4,5-b] pyridine ring systems through the oxidative cyclization of 4,5- or 5,6-diaminopyridines with aryl aldehydes. acs.org Furthermore, the structural similarity of the imidazopyridine heterocyclic ring system to purines has driven investigations into their therapeutic potential. rsc.org
Table 1: Examples of Reagents for Imidazo[4,5-c]pyridine Synthesis
| Reagent | Resulting Substituent at C2 of Imidazole Ring |
|---|---|
| Formic Acid | Hydrogen |
| Aromatic Aldehydes | Aromatic group |
The reaction of 2-Bromo-5-chloropyridine-3,4-diamine with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, is expected to yield pyrazino[2,3-c]pyridine derivatives. This reaction proceeds through a double condensation, forming a new six-membered pyrazine (B50134) ring fused to the pyridine core. The conditions for such reactions are generally mild, often involving heating in a protic solvent like ethanol.
While specific examples for the formation of triazines from this compound are not prevalent in the literature, the general strategy would involve reaction with a reagent providing a one-carbon unit that can cyclize with both amino groups and incorporate a third nitrogen atom.
Amine-Based Derivatization: Acylation, Alkylation, and Arylation
The amino groups of this compound can be derivatized through standard methods, although regioselectivity can be a challenge.
Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of amides. Under controlled conditions, it may be possible to achieve mono-acylation, but diacylation is also likely, especially with an excess of the acylating agent.
Alkylation: Alkylation with alkyl halides can occur at one or both nitrogen atoms. mdpi.com The nucleophilicity of the amino groups makes them susceptible to substitution reactions.
Arylation: The arylation of the amino groups can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. organic-chemistry.org This allows for the introduction of various aryl substituents.
Chelation and Coordination Chemistry with Metal Centers
The pyridine nitrogen and the two exocyclic amino groups of this compound can act as coordination sites for metal ions. acs.orgnih.govmdpi.com The diamine moiety can function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. mdpi.com The specific coordination mode will depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The electron-withdrawing nature of the bromo and chloro substituents may influence the electron density on the nitrogen atoms, thereby affecting the coordination strength. Transition metal complexes of substituted pyridines have been extensively studied. rsc.orgnih.gov
Transformations of the Halogen Substituents (Bromine and Chlorine)
The bromo and chloro substituents on the pyridine ring are key handles for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The difference in reactivity between the C-Br and C-Cl bonds allows for selective transformations.
Generally, in palladium-catalyzed reactions, the reactivity of halogens follows the order I > Br > Cl > F. rsc.org This suggests that the C-Br bond at the 2-position will be more reactive than the C-Cl bond at the 5-position.
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.netmdpi.com It is anticipated that selective coupling at the C2 position (bromine) can be achieved under carefully controlled conditions, leaving the chlorine atom intact for subsequent transformations. rsc.orgnih.gov However, the high intrinsic electrophilicity of certain ring positions can sometimes override the usual reactivity order. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling with amines. researchgate.netnih.govwikipedia.org Similar to the Suzuki coupling, selective amination at the C2 position is expected. Chemoselective amination of compounds like 5-bromo-2-chloro-3-fluoropyridine (B1227324) has been demonstrated, where catalytic conditions favor bromide substitution. researchgate.net
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, are also expected to be feasible, with initial reaction likely occurring at the more reactive C-Br bond.
Table 2: Predicted Selectivity in Cross-Coupling Reactions
| Reaction Type | Expected Primary Site of Reaction | Rationale |
|---|---|---|
| Suzuki-Miyaura Coupling | C2 (Bromine) | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. rsc.org |
| Buchwald-Hartwig Amination | C2 (Bromine) | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. researchgate.net |
The ability to perform selective cross-coupling at the C2 position, followed by a subsequent reaction at the C5 position, makes this compound a valuable building block for the synthesis of highly substituted and complex pyridine derivatives.
Selective Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated pyridines. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents present. The two amino groups in this compound are strong activating groups for electrophilic substitution but can also influence nucleophilic substitution patterns through their electronic effects and potential to engage in hydrogen bonding.
The selective substitution of one halogen over the other is a crucial aspect of its chemistry. While specific experimental data for this compound is not extensively reported in the literature, principles of SNAr on dihalogenated pyridines suggest that the identity of the nucleophile and the reaction conditions play a critical role in determining the outcome. For instance, with strong, hard nucleophiles, substitution at the 2-position (bearing the bromine) might be favored. Conversely, softer nucleophiles might exhibit different selectivity. The presence of the adjacent amino groups can also direct the substitution through steric hindrance or by forming transient hydrogen bonds with the incoming nucleophile.
Illustrative Data Table for Selective Nucleophilic Aromatic Substitution:
| Nucleophile | Reagent/Conditions | Major Product |
| Ammonia (B1221849) | High temperature, pressure | 2-Amino-5-chloropyridine-3,4-diamine |
| Sodium methoxide | NaOMe in Methanol, reflux | 5-Chloro-2-methoxypyridine-3,4-diamine |
| Piperidine | Heat in a sealed tube | 5-Chloro-2-(piperidin-1-yl)pyridine-3,4-diamine |
Note: The data in this table is illustrative and based on general reactivity patterns of similar halogenated pyridines. Specific experimental validation for this compound is required.
Palladium-Catalyzed Transformations at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization at either position.
Carbonylation: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions. Typically, the more reactive C-Br bond would be targeted for such transformations. Under a carbon monoxide atmosphere and in the presence of a suitable palladium catalyst and a nucleophile (e.g., an alcohol to form an ester), selective carbonylation at the 2-position is expected.
Cyanation: The cyano group can be introduced via palladium-catalyzed cyanation, often using zinc cyanide or potassium ferrocyanide as the cyanide source. Again, the preferential reaction at the C-Br bond is anticipated, leading to the formation of 2-cyano-5-chloropyridine-3,4-diamine.
Stille and Sonogashira Couplings: These reactions enable the formation of new carbon-carbon bonds. In a Stille coupling, an organotin reagent is coupled with the halo-pyridine, while in a Sonogashira coupling, a terminal alkyne is used. In both cases, the greater reactivity of the C-Br bond allows for selective coupling at the 2-position. For example, a Sonogashira coupling with phenylacetylene (B144264) would be expected to yield 5-chloro-2-(phenylethynyl)pyridine-3,4-diamine.
Illustrative Data Table for Palladium-Catalyzed Transformations:
| Reaction Type | Coupling Partner | Catalyst System | Major Product |
| Carbonylation | Methanol, CO | Pd(OAc)₂, dppf, Et₃N | Methyl 5-chloro-3,4-diaminopyridine-2-carboxylate |
| Cyanation | Zn(CN)₂ | Pd₂(dba)₃, dppf | 2-Cyano-5-chloropyridine-3,4-diamine |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 5-Chloro-2-phenylpyridine-3,4-diamine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Chloro-2-(phenylethynyl)pyridine-3,4-diamine |
Note: The data in this table is illustrative and based on established protocols for similar substrates. Optimization of reaction conditions for this compound would be necessary.
Differentiation in Reactivity Between Bromine and Chlorine
The difference in reactivity between the carbon-bromine and carbon-chlorine bonds is a cornerstone of the selective derivatization of this compound. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.
This reactivity difference allows for a stepwise functionalization strategy. For instance, a palladium-catalyzed reaction can be performed under conditions mild enough to selectively cleave the C-Br bond while leaving the C-Cl bond intact. The resulting monochlorinated, functionalized pyridine can then be subjected to a second, more forcing palladium-catalyzed reaction to modify the C-Cl bond.
In the context of nucleophilic aromatic substitution, the situation can be more nuanced. While the C-Cl bond is stronger, the greater electronegativity of chlorine can make the attached carbon atom more electrophilic. However, the better leaving group ability of bromide often dominates, leading to preferential substitution at the bromine-bearing carbon. Studies on related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, have shown that under palladium catalysis, amination occurs exclusively at the C-Br bond. nih.gov Conversely, under thermal conditions without a catalyst, substitution at the 2-position (in that case, the C-Cl bond) can be favored. nih.gov This highlights the tunability of the selectivity based on the reaction conditions.
Comparative Reactivity Table:
| Reaction Type | Reactivity Order | Rationale |
| Palladium-Catalyzed Coupling | C-Br > C-Cl | Lower bond dissociation energy of C-Br facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution | C-Br > C-Cl | Bromide is generally a better leaving group than chloride. |
Chemoselective Transformations in the Presence of Multiple Functional Groups
The presence of the two amino groups alongside the halogen substituents introduces the challenge and opportunity of chemoselectivity. The amino groups are nucleophilic and can potentially compete with external nucleophiles or react with coupling partners. However, their reactivity can often be managed through careful choice of reaction conditions.
For instance, in palladium-catalyzed cross-coupling reactions, the choice of a suitable base is crucial. A non-nucleophilic base is often employed to avoid competitive amination at the halogenated positions. Furthermore, the amino groups can be protected, for example, by acylation, to temporarily mask their nucleophilicity and prevent side reactions. After the desired transformation at the halogenated site, the protecting groups can be removed.
Conversely, the amino groups themselves can be the site of reaction. For example, diazotization of the amino groups followed by Sandmeyer-type reactions could be envisioned, although this would likely be a complex transformation in the presence of the halogens. The ortho-diamine functionality also opens up the possibility of cyclization reactions to form fused heterocyclic systems, such as imidazopyridines, by reacting with suitable one-carbon or two-carbon building blocks.
Domino and Cascade Reactions Initiated by this compound
The multifunctional nature of this compound makes it an attractive starting material for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
A potential domino reaction could involve an initial palladium-catalyzed coupling at the C-Br position, followed by an intramolecular cyclization involving one of the amino groups. For example, a Sonogashira coupling with a propargyl alcohol could be followed by an intramolecular cyclization of the resulting alkynylpyridine with one of the amino groups to form a fused pyrrolopyridine system.
Another possibility involves the ortho-diamine unit. After a selective functionalization at the C-Br position, the resulting intermediate could undergo a condensation reaction with a dicarbonyl compound or a similar reagent to construct a fused heterocyclic ring. This subsequent reaction could be triggered by a change in reaction conditions (e.g., addition of an acid or base catalyst) in a one-pot fashion. While specific examples initiating from this compound are not prevalent in the literature, the structural motifs present in the molecule are well-suited for the design of such elegant and efficient synthetic sequences.
Strategic Applications of 2 Bromo 5 Chloropyridine 3,4 Diamine in Advanced Organic Synthesis
Role as a Privileged Building Block for Complex Molecular Architectures
2-Bromo-5-chloropyridine-3,4-diamine is a quintessential example of a privileged building block due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, granting access to complex molecular architectures that would be challenging to synthesize otherwise. The primary reactive sites are the vicinal amino groups and the two halogen atoms, each offering distinct opportunities for chemical transformation.
The ortho-diamine functionality is a classic precursor for the formation of fused heterocyclic rings. Condensation with a variety of carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, or their derivatives, readily yields fused five- or six-membered rings. Most notably, reaction with aldehydes followed by oxidation, or with carboxylic acids under dehydrating conditions, leads to the formation of the imidazo[4,5-b]pyridine scaffold. nih.govmdpi.com This bicyclic system is of significant interest in medicinal chemistry as it is a bioisostere of naturally occurring purines. uctm.edu
The bromine and chlorine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C-Br and C-Cl bonds (the C-Br bond being more reactive in typical palladium-catalyzed reactions) allows for selective and sequential functionalization. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C2-bromo position, leaving the C5-chloro position intact for a subsequent, different coupling reaction like a Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions. This sequential approach enables the introduction of three distinct points of diversity onto the pyridine (B92270) core.
| Functional Group | Reaction Type | Reagent/Catalyst Example | Resulting Structure/Moiety |
|---|---|---|---|
| 3,4-Diamine | Cyclocondensation | Aldehydes (R-CHO), Oxidant | Fused Imidazole (B134444) Ring (Imidazo[4,5-b]pyridine) |
| 3,4-Diamine | Cyclocondensation | Carboxylic Acids (R-COOH) | Fused Imidazole Ring (Imidazo[4,5-b]pyridine) |
| 3,4-Diamine | Cyclocondensation | Phosgene Equivalents | Fused Imidazolidin-2-one Ring |
| 2-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst | 2-Aryl Substitution |
| 2-Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | 2-Alkynyl Substitution |
| 2-Bromo | Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst | 2-Amino Substitution |
| 5-Chloro | Suzuki Coupling (harsher conditions) | Ar-B(OH)₂, Pd Catalyst | 5-Aryl Substitution |
| 5-Chloro | Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst | 5-Amino Substitution |
Design and Synthesis of Functional Materials Incorporating Pyridine Diamine Scaffolds
The pyridine scaffold is a valuable component in the design of functional materials due to its electronic properties, coordination ability, and rigid structure. nih.govresearchgate.net this compound is an excellent candidate monomer for the synthesis of advanced polymers and coordination materials.
The diamine functionality allows for its incorporation into polymer backbones through polycondensation reactions. For example, reaction with dianhydrides or dicarboxylic acids can yield polyimides and polyamides, respectively. The resulting polymers would feature the pyridine unit as an integral part of the main chain, potentially imparting enhanced thermal stability, specific electronic properties, or metal-chelating capabilities.
Furthermore, the pyridine nitrogen, along with the remaining amino groups after a potential cyclization, can act as effective ligands for metal ions. This makes the scaffold suitable for building Metal-Organic Frameworks (MOFs) or coordination polymers. The halogen atoms provide additional synthetic handles for post-synthetic modification of these materials, allowing for the fine-tuning of their properties, such as pore size, surface chemistry, or catalytic activity. acs.org
| Material Type | Synthetic Strategy | Role of this compound | Potential Properties |
|---|---|---|---|
| Polyamides/Polyimides | Polycondensation | Diamine Monomer | High Thermal Stability, Film-Forming |
| Polybenzimidazoles | Polycondensation (post-cyclization) | Tetra-functional Monomer | Chemical Resistance, High-Performance Membranes |
| Metal-Organic Frameworks (MOFs) | Solvothermal Synthesis with Metal Salts | Organic Linker/Ligand | Porosity, Gas Storage, Catalysis |
| Functionalized Surfaces | Cross-coupling to surface-modified substrates | Surface Modifier | Sensor Applications, Modified Electrodes |
Scaffold Hopping and Lead Optimization in Chemical Probe Development
In medicinal chemistry, scaffold hopping is a powerful strategy used to identify novel molecular frameworks with similar biological activity to a known compound but with improved properties, such as potency, selectivity, or pharmacokinetics. The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a well-established bioisostere of purine (B94841). uctm.edu This structural and electronic resemblance allows it to mimic purines in interactions with biological targets like kinases, G-protein-coupled receptors, and phosphodiesterases. nih.govdntb.gov.ua
Therefore, a key strategic application of this compound is in the synthesis of imidazo[4,5-b]pyridine libraries as a scaffold hopping approach away from known purine-based inhibitors or modulators. This allows researchers to generate novel intellectual property and potentially overcome limitations of the original purine series, such as metabolic instability or off-target effects.
Once the new scaffold is established, the bromo and chloro substituents at the C2 and C5 positions (which become the C6 and C2 positions, respectively, on the imidazo[4,5-b]pyridine ring system after cyclization with formic acid, for example) are crucial for lead optimization. These positions act as diversification points, allowing for the systematic exploration of the surrounding chemical space through the attachment of various substituents via cross-coupling reactions. This process is fundamental to tuning the compound's affinity and selectivity for its biological target, thereby developing potent and precise chemical probes.
Contributions to Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to efficiently create libraries of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.ukcam.ac.uk The multiple and orthogonally reactive sites of this compound make it an ideal starting scaffold for a divergent DOS campaign.
A hypothetical but chemically robust DOS pathway illustrates its potential. The synthesis can begin by creating a foundational library of imidazo[4,5-b]pyridines through the condensation of the diamine with a diverse collection of aldehydes. This initial step establishes core skeletal diversity. In the next stage, the greater reactivity of the C-Br bond can be exploited in a palladium-catalyzed Suzuki coupling reaction with a library of boronic acids. This "first-pass" diversification attaches a wide range of appendages at one position. Subsequently, the remaining C-Cl bond can be functionalized under different reaction conditions, for instance, through a Buchwald-Hartwig amination with a library of primary and secondary amines.
This three-step sequence—cyclization, first coupling, second coupling—starting from a single, highly functionalized building block, can rapidly generate a large and three-dimensionally diverse library of compounds. nih.govnih.gov Such libraries are invaluable resources for high-throughput screening campaigns to identify novel hits for drug discovery and chemical biology research. mdpi.com
| DOS Step | Reaction | Library of Reagents | Source of Diversity |
|---|---|---|---|
| 1. Core Formation | Cyclocondensation | ~50 different aldehydes (R¹-CHO) | Skeletal and Appendage Diversity (at C2 of imidazole) |
| 2. First Diversification | Suzuki Coupling at C-Br | ~100 different boronic acids (R²-B(OH)₂) | Appendage Diversity (at C6 of imidazopyridine) |
| 3. Second Diversification | Buchwald-Hartwig Amination at C-Cl | ~100 different amines (R³R⁴NH) | Appendage Diversity (at C5 of imidazopyridine) |
| Total Potential Molecules Generated | 50 x 100 x 100 = 500,000 |
Spectroscopic and Structural Analysis of 2 Bromo 5 Chloropyridine 3,4 Diamine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, NOESY, COSY, HSQC, HMBC)
While specific experimental NMR spectra for 2-Bromo-5-chloropyridine-3,4-diamine are not widely available in the literature, its structure can be predicted based on the principles of NMR spectroscopy and data from related substituted pyridines.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. It would feature a singlet for the lone aromatic proton at the C6 position. The chemical shift of this proton would be influenced by the electron-donating amino groups and the electron-withdrawing halogen substituents. Additionally, two distinct broad signals corresponding to the protons of the C3-NH₂ and C4-NH₂ groups would be present in the spectrum.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts would be characteristic of a highly substituted pyridine, with the carbons bearing the amino groups appearing at higher fields compared to those attached to halogens.
2D NMR Techniques: To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would not show any correlations for the isolated aromatic proton but would be crucial for derivatives with adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate the aromatic C6-H proton signal with its corresponding carbon atom signal, confirming its assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for this molecule, as it would reveal long-range (2-3 bond) correlations. For instance, the C6 proton would show correlations to C4 and C5, and the amine protons would show correlations to the adjacent ring carbons, which is critical for assigning the quaternary carbons (C2, C3, C4, C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could show a correlation between the C6 proton and the protons of the adjacent amino group at C4, further confirming the structure.
Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound This table is predictive and based on spectroscopic principles for substituted pyridines.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | C6-H | ~7.5 - 8.5 | Singlet (s) | Lone aromatic proton. |
| ¹H | C3-NH₂ | Broad, variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |
| ¹H | C4-NH₂ | Broad, variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |
| ¹³C | C2 | Quaternary | - | Attached to Br and N. |
| ¹³C | C3 | Quaternary | - | Attached to NH₂. |
| ¹³C | C4 | Quaternary | - | Attached to NH₂. |
| ¹³C | C5 | Quaternary | - | Attached to Cl. |
| ¹³C | C6 | CH | - | Aromatic CH. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound, which is C₅H₅BrClN₃. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a highly characteristic isotopic pattern for the molecular ion.
The expected molecular ion cluster would consist of four main peaks:
[M]⁺: Containing ⁷⁹Br and ³⁵Cl
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
The precise mass measurement from HRMS would confirm the elemental composition, while the isotopic distribution pattern would confirm the presence of one bromine and one chlorine atom. For the closely related isomer, 5-bromo-2-chloropyridine-3,4-diamine, a predicted collision cross section (CCS) for the [M+H]⁺ adduct has been calculated as 133.9 Ų. uni.lu
Tandem Mass Spectrometry (MS/MS): Analysis of the fragmentation patterns would further corroborate the structure. Expected fragmentation pathways for halogenated pyridines include the loss of halogen radicals (·Br or ·Cl) and the elimination of molecules like HCN.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of C₅H₅BrClN₃ Calculations based on natural isotopic abundances.
| Ion | Isotopes | Calculated m/z | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | ¹²C₅¹H₅⁷⁹Br³⁵ClN₃ | 220.9437 | 100.0 |
| [M+2]⁺ | ¹²C₅¹H₅⁸¹Br³⁵ClN₃ / ¹²C₅¹H₅⁷⁹Br³⁷ClN₃ | 222.9417 | 129.5 |
| [M+4]⁺ | ¹²C₅¹H₅⁸¹Br³⁷ClN₃ | 224.9388 | 31.4 |
Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the amino groups (-NH₂) and the substituted pyridine ring.
The IR spectrum would be expected to show:
N-H Stretching: Two distinct bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.
N-H Bending: A scissoring vibration typically found around 1600-1650 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.
C-X Stretching: Vibrations for C-Cl and C-Br bonds would be observed in the fingerprint region at lower wavenumbers.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3200 - 3500 |
| Scissoring (Bending) | N-H (Amine) | 1600 - 1650 |
| Ring Stretching | C=C, C=N (Pyridine) | 1400 - 1600 |
| Stretching | C-N | 1250 - 1350 |
| Stretching | C-Cl | 600 - 800 |
| Stretching | C-Br | 500 - 600 |
X-ray Diffraction for Solid-State Conformation and Crystal Packing Analysis
X-ray diffraction of a single crystal provides definitive information on the solid-state conformation of a molecule and how it packs in the crystal lattice. While the crystal structure of this compound has not been reported, the structure of the closely related derivative 5-chloropyridine-2,3-diamine (B1270002) has been characterized in detail. nih.goviucr.org
The study of 5-chloropyridine-2,3-diamine reveals that the molecule is nearly planar. nih.gov However, the two amino groups are twisted out of the pyridine ring plane to minimize steric interactions between them, with the NH₂ planes forming angles of 45° and 34° relative to the molecular plane. nih.goviucr.org
In the crystal, the molecules engage in extensive intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen atom. nih.gov These interactions link the molecules into spiral columns. Furthermore, the crystal structure exhibits offset face-to-face π-stacking between the pyridine rings of adjacent molecules, with a centroid-to-centroid distance of 3.756 Å and a plane-to-plane distance of 3.414 Å. nih.gov It is expected that this compound would adopt a similar planar conformation with comparable hydrogen bonding and π-stacking interactions in the solid state.
Table 4: Crystallographic Data for the Derivative 5-chloropyridine-2,3-diamine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₆ClN₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2323 (3) |
| b (Å) | 9.8712 (7) |
| c (Å) | 12.0151 (8) |
| Volume (ų) | 620.73 (7) |
| Z | 4 |
| π-stacking Centroid-Centroid (Å) | 3.756 (1) |
Computational and Theoretical Investigations of 2 Bromo 5 Chloropyridine 3,4 Diamine Reactivity
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical studies are fundamental to understanding the step-by-step processes of chemical reactions. These methods model the interactions between molecules to map out reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates.
Detailed research findings in this area often involve the use of combined quantum chemical approaches, such as the CCSD(T)/6–31+G*//B3LYP/6–311++G** method, to model reaction mechanisms. researchgate.net For reactions involving substituted pyridines, these studies can elucidate complex sequences, including nucleophilic substitution, rearrangements, and cyclizations. researchgate.net For instance, in a reaction involving a substituted pyridine (B92270), quantum modeling can show how a reactant transforms through an acetylene-allene rearrangement into a more stable intermediate before cyclizing to the final product. researchgate.net
These computational approaches allow for the calculation of key parameters that describe the reaction's progress. By determining the energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This profile reveals the activation energy, which is crucial for predicting how fast a reaction will proceed. For 2-bromo-5-chloropyridine-3,4-diamine, such studies could predict the most likely sites for nucleophilic or electrophilic attack and model the transition states for subsequent reactions, such as cyclocondensation to form imidazopyridine derivatives.
Table 1: Hypothetical Energy Profile for a Reaction Step of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | B3LYP | 6-311++G** | 0.0 |
| Transition State | B3LYP | 6-311++G** | +25.4 |
| Intermediate | B3LYP | 6-311++G** | -5.2 |
| Products | B3LYP | 6-311++G** | -15.8 |
Note: This table is illustrative, based on typical values from quantum chemical calculations for organic reaction mechanisms.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for simulating IR and Raman spectra), and electronic properties like molecular orbital energies. nih.govresearchgate.net
Studies on related halogenated pyridines, such as 2-chloro-5-bromopyridine, have successfully used DFT to perform ab initio calculations that yield optimized structures and harmonic vibrational frequencies. nih.gov The simulated IR and Raman spectra from these calculations show good agreement with experimental measurements, validating the accuracy of the computational model. nih.govresearchgate.net
For this compound, DFT can be used to calculate key electronic descriptors that predict its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the most reactive sites. The electrostatic potential map, another output of DFT calculations, visually represents the charge distribution, identifying electron-rich (red) and electron-poor (blue) regions susceptible to attack.
Table 2: Predicted Electronic Properties of Halogenated Pyridines using DFT
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 2-chloro-5-bromopyridine | B3LYP/6-311++G(d,p) | -6.89 | -1.21 | 1.54 |
| 5-chloropyridine-2,3-diamine (B1270002) | B3LYP/6-311++G(d,p) | -5.45 | -0.78 | 3.21 |
| This compound | B3LYP/6-311++G(d,p) | -5.52 | -0.95 | 3.15 |
Note: This table contains data for illustrative purposes, derived from typical DFT calculation results for similar structures.
Molecular Modeling and Conformational Analysis of Pyridine Diamine Systems
The three-dimensional shape and flexibility of a molecule, known as its conformation, play a critical role in its reactivity and interactions. Molecular modeling and conformational analysis are used to explore the different spatial arrangements of a molecule's atoms and determine their relative energies.
For pyridine diamine systems, a key conformational feature is the orientation of the amino groups relative to the pyridine ring. In the crystal structure of the closely related 5-chloropyridine-2,3-diamine, the molecule is nearly planar, but the two amino groups are twisted out of the molecular plane to minimize steric hindrance between them. nih.gov The angles between the plane of each NH2 group and the molecular plane were found to be 45° and 34°. nih.gov
Computational methods, including DFT, can be used to perform conformational analysis by systematically rotating flexible bonds and calculating the energy of each resulting structure. This generates a potential energy surface (PES) that maps the energy landscape of the molecule. mdpi.com For this compound, such analysis would reveal the most stable (lowest energy) conformation and the energy barriers between different conformations. This information is crucial for understanding how the molecule might dock into an enzyme's active site or interact with other reactants. Studies on substituted piperidines have shown that molecular mechanics calculations can accurately predict conformer energies, especially when accounting for electrostatic interactions. nih.gov
Table 3: Torsional Angles and Relative Energies for a Pyridine Diamine System
| Conformation | Dihedral Angle (C2-C3-N-H) | Dihedral Angle (C4-C5-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Global Minimum | 35° | 42° | 0.00 | 75.3 |
| Local Minimum 1 | 145° | 40° | 1.25 | 12.1 |
| Local Minimum 2 | 38° | 150° | 1.40 | 9.8 |
| Transition State | 90° | 90° | 3.50 | 2.8 |
Note: This is a representative data table illustrating the outputs of a conformational analysis.
Predictive Simulations for Novel Reaction Pathways and Catalyst Design
Beyond analyzing existing systems, computational chemistry is a powerful predictive tool for discovering new reactions and designing more efficient catalysts. By simulating the behavior of molecules under various conditions, researchers can explore novel reaction pathways that may not be obvious from experimental work alone.
Reactive molecular dynamics (ReaxFF MD) simulations, for example, can be used to investigate the complex reaction mechanisms of processes like pyrolysis and combustion for pyridine-based compounds. researchgate.net These simulations model bond breaking and formation over time, revealing detailed transformation pathways and identifying key intermediates. researchgate.net For this compound, such simulations could predict its decomposition products or its behavior under specific synthetic conditions.
Furthermore, computational methods are integral to modern catalyst design. By modeling the interaction between a reactant, a catalyst, and a substrate, researchers can understand the catalytic cycle at a molecular level. For instance, kinetic simulations can be employed to determine the rate constants for different steps in a proposed catalytic cycle, identifying the rate-limiting step and suggesting modifications to the catalyst to improve efficiency. nih.gov In the synthesis of complex molecules, computational modeling can help rationalize the regioselectivity of a reaction and predict how changes to the catalyst's ligand structure will influence the outcome. acs.org This predictive power accelerates the development of new synthetic methodologies, making it possible to design catalysts tailored for specific transformations involving substrates like this compound.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-chloropyridine-3,4-diamine, and how can reaction conditions be monitored for intermediate stability?
To synthesize this compound, prioritize stepwise functionalization of the pyridine ring. Begin with halogenation of pyridine derivatives, ensuring regioselective bromination and chlorination using catalysts like Pd(0) or Cu(I). Monitor intermediates via TLC or HPLC to track substituent positions and avoid over-halogenation. For diamine introduction, employ reductive amination or nucleophilic substitution under controlled pH to prevent side reactions. Use low-temperature conditions (0–6°C) to stabilize reactive intermediates, as suggested for analogous bromo-chloro compounds .
Q. Which purification techniques are most effective for isolating this compound from by-products?
Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar by-products. For crystalline purification, use recrystallization in ethanol/water mixtures. Confirm purity via -NMR (integrating NH protons at δ 5.5–6.5 ppm) and HPLC (≥98% purity). Cross-validate with high-resolution mass spectrometry (HRMS) to detect trace impurities, as demonstrated for structurally related bromopyridines .
Q. How can structural characterization be performed to confirm the regiochemistry of bromine and chlorine substituents?
Combine X-ray crystallography (using SHELXL for refinement ) with 2D NMR (HSQC, HMBC). In X-ray studies, compare bond lengths and angles to known bromo-chloro pyridines . For NMR, observe - correlations: bromine’s deshielding effect shifts adjacent carbons upfield by 5–10 ppm compared to chlorine. IR spectroscopy can further validate NH stretches (~3350 cm) .
Advanced Research Questions
Q. How does the reactivity of the diamine group in this compound influence its applications in heterocyclic chemistry?
The diamine moiety enables cyclization reactions to form fused heterocycles (e.g., imidazopyridines). Optimize conditions using acetic acid or PCl as catalysts, monitoring via -NMR for ring-closure intermediates. Competing reactivity between Br and Cl substituents may require selective protection/deprotection strategies, as seen in analogous systems .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be mitigated?
Twinning or pseudo-symmetry due to halogen proximity may complicate refinement. Use SHELXD for initial phase determination and the Flack parameter to resolve enantiomorph-polarity ambiguities . For centrosymmetric pseudo-mimicry, employ high-resolution data (≤0.8 Å) and refine anisotropic displacement parameters for Br/Cl atoms .
Q. How should researchers address contradictions between computational predictions and experimental spectral data?
Discrepancies often arise from solvent effects or overlooked conformers. Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (PCM). Cross-validate using - NOESY to detect intramolecular interactions affecting NMR shifts, as recommended for diamine derivatives .
Q. What strategies ensure the stability of this compound under varying experimental conditions?
Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >150°C). Store samples in amber vials under argon at 0–6°C to prevent hydrolysis of C-Br bonds . For reactions in polar solvents, pre-dry solvents over molecular sieves to minimize nucleophilic degradation.
Q. Can computational modeling predict the regioselectivity of further functionalization reactions?
Yes. Use Fukui indices from DFT calculations to identify electrophilic/nucleophilic sites. For example, the C-5 chlorine may exhibit higher electrophilicity than C-2 bromine, directing cross-coupling reactions to specific positions. Validate with kinetic studies using -labeled intermediates .
Q. How do steric and electronic effects of bromine and chlorine substituents impact catalytic transformations (e.g., Suzuki coupling)?
Bromine’s lower electronegativity (vs. Cl) enhances oxidative addition in Pd-catalyzed couplings. However, steric hindrance at C-2 may slow transmetallation. Use bulky ligands (e.g., SPhos) to mitigate this, as shown in bromopyridine systems . Monitor reaction progress via -NMR if fluorinated partners are used .
Q. What protocols minimize racemization during asymmetric synthesis involving the diamine group?
Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (Ru-BINAP complexes). Use chiral HPLC (Chiralpak IA column) to assess enantiomeric excess. For crystallographic confirmation, refine Flack parameters to <0.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
